1-N-Benzyl-5-ethoxybenzene-1,2-diamine
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Overview
Description
1-N-Benzyl-5-ethoxybenzene-1,2-diamine is an organic compound with the molecular formula C15H18N2O. It features a benzene ring substituted with a benzyl group, an ethoxy group, and two amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Benzyl-5-ethoxybenzene-1,2-diamine typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the benzyl and ethoxy groups. The amine groups can be introduced through nitration followed by reduction .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-N-Benzyl-5-ethoxybenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
1-N-Benzyl-5-ethoxybenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-N-Benzyl-5-ethoxybenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The benzene ring and substituents can also participate in π-π interactions or hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
1-N-Benzyl-5-methoxybenzene-1,2-diamine: Similar structure but with a methoxy group instead of an ethoxy group.
1-N-Benzyl-5-ethoxybenzene-1,3-diamine: Similar structure but with amine groups at different positions on the benzene ring
Uniqueness: 1-N-Benzyl-5-ethoxybenzene-1,2-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and ethoxy groups, along with the amine groups, provides a distinct set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
2-N-benzyl-4-ethoxybenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-18-13-8-9-14(16)15(10-13)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWAXXRNODUYGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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